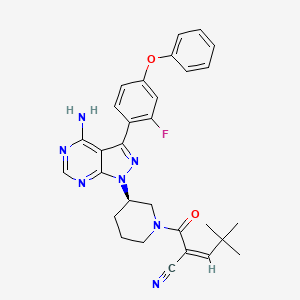
Btk-IN-20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Btk-IN-20 is a potent and selective inhibitor of Bruton’s tyrosine kinase (BTK), a crucial enzyme involved in the signaling pathways of B cells. This compound has garnered significant attention due to its potential therapeutic applications in treating various B-cell malignancies and autoimmune diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-20 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Btk-IN-20 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper iodide), and protective groups (e.g., tert-butyloxycarbonyl, benzyl). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs with different functional groups .
Applications De Recherche Scientifique
Btk-IN-20 has a wide range of scientific research applications, including:
Mécanisme D'action
Btk-IN-20 exerts its effects by covalently binding to the cysteine-481 residue at the active site of BTK, leading to irreversible inhibition of the enzyme’s tyrosine kinase activity. This inhibition disrupts the downstream signaling pathways involved in B-cell proliferation, differentiation, and survival. The molecular targets and pathways affected by this compound include the B-cell receptor signaling pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparaison Avec Des Composés Similaires
Btk-IN-20 is compared with other BTK inhibitors, such as:
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity and fewer side effects compared to ibrutinib.
Zanubrutinib: Another second-generation BTK inhibitor with enhanced potency and selectivity.
Orelabrutinib: A newer BTK inhibitor with promising clinical efficacy and safety profiles.
This compound is unique due to its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications. Its ability to form a covalent bond with the cysteine-481 residue of BTK distinguishes it from non-covalent inhibitors like fenebrutinib and RN486 .
Propriétés
Formule moléculaire |
C30H30FN7O2 |
|---|---|
Poids moléculaire |
539.6 g/mol |
Nom IUPAC |
(Z)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4,4-dimethylpent-2-enenitrile |
InChI |
InChI=1S/C30H30FN7O2/c1-30(2,3)15-19(16-32)29(39)37-13-7-8-20(17-37)38-28-25(27(33)34-18-35-28)26(36-38)23-12-11-22(14-24(23)31)40-21-9-5-4-6-10-21/h4-6,9-12,14-15,18,20H,7-8,13,17H2,1-3H3,(H2,33,34,35)/b19-15-/t20-/m1/s1 |
Clé InChI |
KZMQPYCXSAGLTB-RMWKRFJVSA-N |
SMILES isomérique |
CC(C)(C)/C=C(/C#N)\C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N |
SMILES canonique |
CC(C)(C)C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


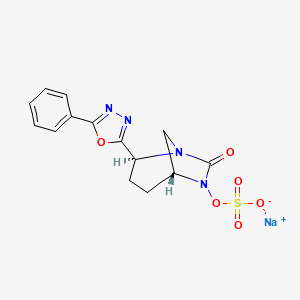
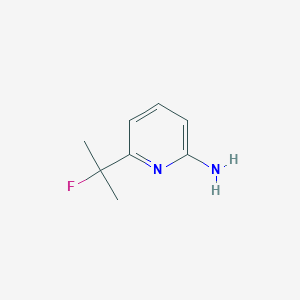
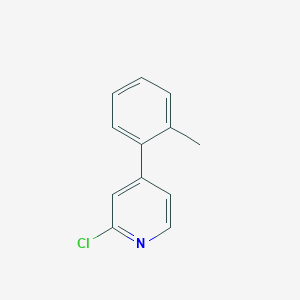
![B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid](/img/structure/B13924819.png)
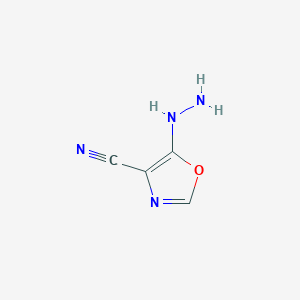
![5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13924827.png)


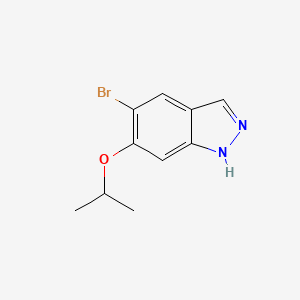
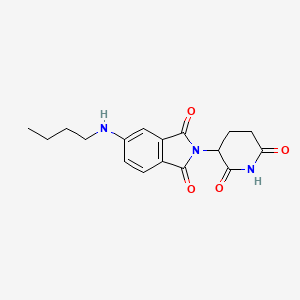
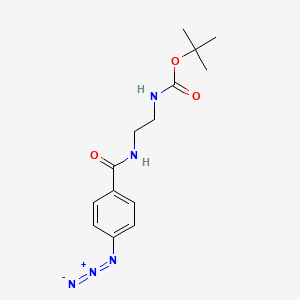
![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)

![1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-](/img/structure/B13924899.png)
